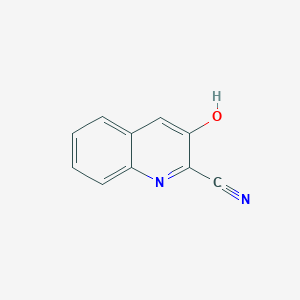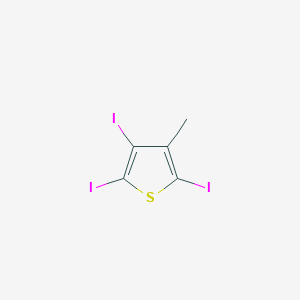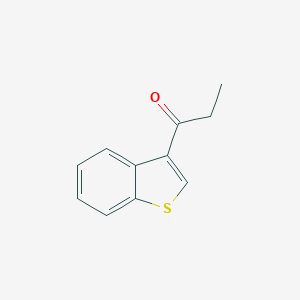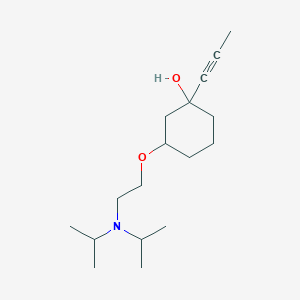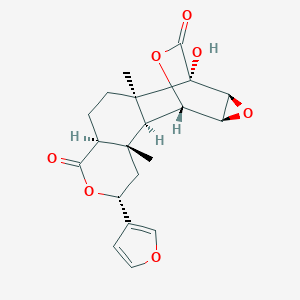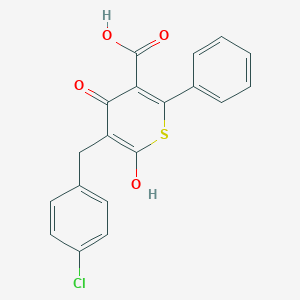
Zirconium(IV) ethoxide
Vue d'ensemble
Description
Zirconium(IV) ethoxide is used as a precursor for the synthesis of olefin-functionalized zirconium-containing monomers . It was originally part of the Alfa Aesar product portfolio .
Synthesis Analysis
Zirconium(IV) ethoxide is synthesized via a wet oxidation method using zirconium salt as an impregnating material . The process leads to an increase in overall porosity, thermal stability, and oxidative functionality . The use of zirconium ethoxide precursor results in zirconia particles with a diameter below 50 nm because of the exothermic thermal decomposition of the ethoxide and its high boiling point .Molecular Structure Analysis
The molecular formula of Zirconium(IV) ethoxide is C8H20O4Zr . The molecular weight is 271.47 g/mol .Chemical Reactions Analysis
Zirconium(IV) ethoxide is used as a precursor for the synthesis of olefin-functionalized zirconium-containing monomers . It is also used in the formation of zircon from zirconia and silica oxides .Physical And Chemical Properties Analysis
Zirconium(IV) ethoxide has a molecular weight of 275.50 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 0 . The exact mass is 274.072158 g/mol and the monoisotopic mass is 274.072158 g/mol . The topological polar surface area is 80.9 Ų . The heavy atom count is 13 .Applications De Recherche Scientifique
Synthesis of Olefin-Functionalized Zirconium-Containing Monomers
Zirconium(IV) ethoxide is a convenient precursor for the synthesis of olefin-functionalized zirconium-containing monomers . These monomers have potential for the generation of hybrid zirconium-containing polymers .
Generation of Hybrid Zirconium-Containing Polymers
The olefin-functionalized zirconium-containing monomers synthesized using Zirconium(IV) ethoxide can be used to generate hybrid zirconium-containing polymers . These polymers have potential applications in various fields such as materials science and engineering .
Precursor for Metal Organic Chemical Vapor Deposition (MOCVD)
Zirconium(IV) ethoxide is widely applied as a precursor for the growth of Zirconium-containing layers by MOCVD . MOCVD is a technique used to deposit thin layers of atoms onto a semiconductor wafer .
Precursor for Atomic Layer Deposition (ALD)
Similar to MOCVD, Zirconium(IV) ethoxide can also be used as a precursor for ALD . ALD is a thin film deposition technique that is based on the sequential use of a gas phase chemical process .
Catalyst in Chemical Reactions
Zirconium(IV) ethoxide can act as a catalyst in various chemical reactions . The exact nature of these reactions can vary widely, depending on the specific conditions and reactants used .
Production of Zirconium-Containing Ceramic Materials
Zirconium(IV) ethoxide can be used in the production of zirconium-containing ceramic materials . These ceramics can have a wide range of applications, from structural components to electronic devices .
Mécanisme D'action
Target of Action
Zirconium(IV) ethoxide, also known as Tetraethoxyzirconium, is primarily used as a precursor for the synthesis of olefin-functionalized zirconium-containing monomers . These monomers are the primary targets of Zirconium(IV) ethoxide and play a crucial role in the generation of hybrid zirconium-containing polymers .
Mode of Action
The interaction of Zirconium(IV) ethoxide with its targets involves the attachment of pendent olefin groups to oxygen-ligated zirconium complexes . This is achieved using olefin-substituted phenols and alcohols and readily accessible zirconium reagents . The result of this interaction is the synthesis of olefin-functionalized zirconium-containing monomers .
Biochemical Pathways
The biochemical pathways affected by Zirconium(IV) ethoxide primarily involve the synthesis of olefin-functionalized zirconium-containing monomers . The downstream effects of these pathways include the potential generation of hybrid zirconium-containing polymers .
Result of Action
The primary molecular and cellular effect of Zirconium(IV) ethoxide’s action is the synthesis of olefin-functionalized zirconium-containing monomers . These monomers can then be used to generate hybrid zirconium-containing polymers .
Action Environment
The action, efficacy, and stability of Zirconium(IV) ethoxide are influenced by various environmental factors. For instance, it is sensitive to air and moisture . Therefore, it should be used only in well-ventilated areas or outdoors . Additionally, it is a flammable solid, and thus, it should be kept away from heat, sparks, open flames, and hot surfaces .
Safety and Hazards
Orientations Futures
Zirconium(IV) ethoxide has potential applications in the development of a highly functionalized adsorbent material for the removal of persistent anionic reactive dye . The stability of zirconium, corroborated from ICP-MS and XPS data, revealed the stability of zirconium after adsorption cycles thus verified its reusability .
Propriétés
IUPAC Name |
ethanol;zirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6O.Zr/c4*1-2-3;/h4*3H,2H2,1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARGAUQGVANXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CCO.CCO.CCO.[Zr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24O4Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zirconium(IV)ethoxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Zirconium(IV) ethoxide used to synthesize ZrO2 nanocolloids?
A1: Zirconium(IV) ethoxide acts as the precursor for ZrO2 in this synthesis. The research utilizes a microwave reactor with ultrasonic mixing, heating the Zirconium(IV) ethoxide in a tetraethylene glycol solution at 240 °C for 30 minutes. [] This process, in the presence of poly(gamma-cyclodextrin), leads to the formation of ZrO2 nanocolloids stabilized by the polymer.
Q2: What is the significance of using poly(gamma-cyclodextrin) in this synthesis?
A2: Poly(gamma-cyclodextrin) plays a crucial role in controlling the size and stability of the ZrO2 nanocolloids. It acts as a capping agent, adsorbing onto the surface of the growing ZrO2 particles and preventing uncontrolled aggregation. [] This results in nanocolloids with an average diameter of 7.2 nm, suitable for incorporation into liquid crystal devices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



